![molecular formula C12H11NO4 B3022987 Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate CAS No. 77741-53-8](/img/structure/B3022987.png)
Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate
Overview
Description
“Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate” is a chemical compound with the molecular formula C12H11NO4 . It has a molecular weight of 233.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO4/c1-17-12(16)8-4-2-3-5-9(8)13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3 . This indicates the presence of a pyrrolidinone ring and a benzoate group in the molecule.Physical And Chemical Properties Analysis
“Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate” is a solid compound . It has a melting point of 79 - 80 degrees Celsius .Scientific Research Applications
Anticonvulsant Properties
Epilepsy, a common neurological disorder, often involves drug-resistant seizures. Researchers have explored MPPB and its derivatives as potential anticonvulsants. In animal models, MPPB demonstrated broad-spectrum activity against seizures, including the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model. Compound 30, a specific MPPB derivative, exhibited potent anticonvulsant effects and a favorable safety profile .
Pain Management
Anticonvulsant drugs often exhibit activity in pain models. MPPB derivative 30 was effective in the formalin test of tonic pain, capsaicin-induced pain, and the oxaliplatin-induced neuropathic pain model in mice. These findings suggest its potential for managing pain conditions .
Inhibition of Calcium Currents
The mechanism of action for compound 30 likely involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels. This property contributes to its anticonvulsant effects .
Metabolic Stability and Safety
Compound 30 demonstrated high metabolic stability in human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6, and CYP2C9). These drug-like properties make it an interesting candidate for further preclinical development .
Biological Activities of 2,5-Dimethylpyrrole Compounds
MPPB derivatives, including 2,5-dimethylpyrrole analogues, have shown promise in drug research due to their diverse biological activities. These include antibacterial, antihypertensive, and antitubercular effects .
DNA Binding and Antioxidant Activity
Metal complexes of MPPB derivatives were investigated for DNA binding and cleavage. Additionally, these complexes exhibited enhanced antimicrobial activities and significant antioxidant effects .
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Related compounds have been shown to interact withcalcium currents mediated by Cav 1.2 (L-type) channels .
Mode of Action
The compound’s mode of action involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition can lead to a variety of downstream effects, depending on the specific cellular context.
Pharmacokinetics
The compound has been shown to have high metabolic stability on human liver microsomes , indicating that it may have good bioavailability . It also shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have a favorable pharmacokinetic profile.
Result of Action
In studies, Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate has been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, it suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
properties
IUPAC Name |
methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-17-12(16)8-4-2-3-5-9(8)13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLBCVBRLDHUGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460537 | |
Record name | Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77741-53-8 | |
Record name | Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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